molecular formula C13H18BrN B8674434 N-(4-bromophenyl)cycloheptanamine

N-(4-bromophenyl)cycloheptanamine

Cat. No. B8674434
M. Wt: 268.19 g/mol
InChI Key: CZKVVTXABBECMC-UHFFFAOYSA-N
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Patent
US06514956B1

Procedure details

18.9 g N-cycloheptyl aniline (XXIV) (CA registration number [61142-86-7], see Synthesis, 1991, 11:1043-1045 for its preparation), 32.1 g tetrabutylammonium bromide [(C4H9)4N+Br−] and 100 ml methylene chloride (CH2Cl2) were placed into a three-necked flask and cooled down to 0° C. with iced saline. 15.8 g bromine (Br2) was dropped slowly with stirring and was stirred for 4 hours while maintaining at 0° C. The temperature was allowed to raise to room temperature and saturated sodium carbonate solution was dropped slowly till evolution of carbon dioxide ceased. Water layer was separated and extracted with methylene chloride for three times. The organic layers were combined and the solvent evaporated. The residue was recrystalized from 95% ethanol for two times to yield 21.4 g 4bromo-N-cycloheptyl aniline (XXV).
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
32.1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:15]Br.C(=O)([O-])[O-].[Na+].[Na+].C(=O)=O>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[Br:15][C:12]1[CH:13]=[CH:14][C:9]([NH:8][CH:1]2[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:10][CH:11]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
C1(CCCCCC1)NC1=CC=CC=C1
Name
Quantity
32.1 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15.8 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to raise to room temperature
CUSTOM
Type
CUSTOM
Details
Water layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride for three times
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystalized from 95% ethanol for two times

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(NC2CCCCCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.4 g
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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